molecular formula C19H22Cl2N2O B12125026 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol

Cat. No.: B12125026
M. Wt: 365.3 g/mol
InChI Key: DKJKCAUMSQTYMP-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is a synthetic organic compound characterized by the presence of a carbazole moiety substituted with dichloro groups and a diethylamino-propan-2-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, often involving palladium-catalyzed reactions.

    Attachment of the Diethylamino-propan-2-ol Side Chain: This step involves the nucleophilic substitution reaction where the diethylamino-propan-2-ol moiety is introduced, often using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbazole ring or the side chain.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole or side chain derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated carbazole system, which can facilitate charge transport in electronic devices.

Comparison with Similar Compounds

  • 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol
  • 1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
  • 1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol

Comparison: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is unique due to its specific substitution pattern and side chain, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C19H22Cl2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3

InChI Key

DKJKCAUMSQTYMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O

Origin of Product

United States

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